molecular formula C12H22N2O16SSr2 B8464003 Strontium ranelate octahydrate CAS No. 674773-15-0

Strontium ranelate octahydrate

Número de catálogo: B8464003
Número CAS: 674773-15-0
Peso molecular: 657.6 g/mol
Clave InChI: ZHEZAQJNZMLYBA-UHFFFAOYSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Strontium ranelate octahydrate is a useful research compound. Its molecular formula is C12H22N2O16SSr2 and its molecular weight is 657.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Strontium ranelate octahydrate is predominantly utilized in the pharmaceutical industry for treating osteoporosis. It has been shown to increase bone mineral density (BMD) and reduce the risk of vertebral and nonvertebral fractures. Clinical trials have demonstrated significant reductions in fracture risk among patients treated with strontium ranelate compared to placebo groups .

Bone Health Research

Research studies frequently employ strontium ranelate to investigate its effects on bone metabolism. For instance, it has been observed that systemic treatment with strontium ranelate enhances bone healing processes, as evidenced by increased callus volume and improved biomechanical strength in experimental models . The compound's ability to promote osteoblast differentiation while simultaneously inhibiting osteoclastogenesis has been a focal point in understanding its role in bone health .

Drug Formulation Development

Strontium ranelate serves as a model compound for developing new drug formulations aimed at improving bioavailability and therapeutic efficacy. Its unique properties allow researchers to explore various delivery methods and dosage forms, enhancing patient compliance and treatment outcomes .

Clinical Trials

Numerous clinical trials have assessed the long-term safety and effectiveness of strontium ranelate. These studies provide critical data on its impact on fracture risk reduction over extended periods, contributing to evolving treatment protocols for osteoporosis . The Treatment of Peripheral Osteoporosis (TROPOS) study is one notable trial that highlighted the efficacy of strontium ranelate in reducing nonvertebral fractures among high-risk populations .

Comparative Studies

Strontium ranelate is often compared with other osteoporosis treatments to evaluate its unique advantages. Its dual-action mechanism sets it apart from traditional therapies, making it a subject of interest in comparative effectiveness research .

Case Study 1: Tibial Fracture Healing

In a study involving ovariectomized rats, systemic treatment with strontium ranelate significantly enhanced tibial fracture healing. The treatment resulted in increased callus volume and improved BMD at various time points post-fracture, indicating an anabolic effect on bone formation . This study underscores the potential of strontium ranelate in promoting effective healing responses.

Case Study 2: Clinical Efficacy

The TROPOS study involved over 5,000 postmenopausal women with osteoporosis, demonstrating that strontium ranelate reduced the relative risk of hip fractures by 36% over three years. Additionally, it showed a consistent increase in BMD across various skeletal sites, reinforcing its role as an effective therapeutic agent for osteoporosis management .

Propiedades

Número CAS

674773-15-0

Fórmula molecular

C12H22N2O16SSr2

Peso molecular

657.6 g/mol

Nombre IUPAC

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate;octahydrate

InChI

InChI=1S/C12H10N2O8S.8H2O.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;;;;;;;;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);8*1H2;;/q;;;;;;;;;2*+2/p-4

Clave InChI

ZHEZAQJNZMLYBA-UHFFFAOYSA-J

SMILES canónico

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].O.O.O.O.O.O.O.O.[Sr+2].[Sr+2]

Origen del producto

United States

Synthesis routes and methods

Procedure details

A mixture of tetrahydrofuran (375 ml), 5-(bis-ethoxycarbonylmethyl-amino)-4-cyano-3-methoxycarbonylmethyl-thiophene-2-carboxylic acid ethyl ester (250 g) and 1200 ml 10% aq. solution of lithium hydroxide was stirred at room temperature for about 4 to 6 hours in a round bottom flask. The reaction mass was filtered off to remove any insoluble material. The clear filtrate was further stirred with 2.2 moles of strontium chloride in 1.7 liters of water for 15 to 20 hours at room temperature. The precipitated solid, distrontium salt of 2-[N-N-di(carboxymethyl-)amino]-3-cyano-4-carboxymethylthiophene-5-carboxylic acid in the form of an octahydrate, was filtered off and washed with water to form a wet cake. The resulting wet cake was dried to yield 333 grams of strontium ranelate octahydrate having a purity greater than 99.5% as determined by HPLC.
Quantity
375 mL
Type
reactant
Reaction Step One
Name
5-(bis-ethoxycarbonylmethyl-amino)-4-cyano-3-methoxycarbonylmethyl-thiophene-2-carboxylic acid ethyl ester
Quantity
250 g
Type
reactant
Reaction Step One
[Compound]
Name
aq. solution
Quantity
1200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 mol
Type
reactant
Reaction Step Two
Name
Quantity
1.7 L
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.